molecular formula C8H16O3 B2901376 tert-Butyl (R)-2-hydroxybutyrate CAS No. 206996-51-2

tert-Butyl (R)-2-hydroxybutyrate

Cat. No. B2901376
CAS RN: 206996-51-2
M. Wt: 160.213
InChI Key: UPRLOYNUXQZAPJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl ®-2-hydroxybutyrate” is a chemical compound . It is a derivative of tert-butyl alcohol, which is the simplest tertiary alcohol with a formula of (CH3)3COH . Tert-butyl alcohol is a colorless solid, which melts near room temperature and has a camphor-like odor .


Synthesis Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . Another synthesis method involves using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .


Molecular Structure Analysis

The molecular structure of “tert-Butyl ®-2-hydroxybutyrate” is derived from its parent compound, tert-butyl alcohol. The tert-butyl group is a four-carbon alkyl radical or substituent group with a general chemical formula of -C4H9 .

Scientific Research Applications

Ketone Body Concentration Measurement

tert-Butyl (R)-2-hydroxybutyrate has been utilized in the analytical measurement of blood R-3-hydroxybutyrate and acetoacetate concentrations. It is specifically used in the gas chromatography-mass spectrometry method, providing accurate quantitation of ketone bodies by monitoring specific fragments of tert-butyldimethylsilyl derivatives of labeled and unlabeled 3-hydroxybutyrate species. This method demonstrated high correlations with enzymatic assays and overcame limitations associated with overestimation of R-3-hydroxybutyrate due to co-elution with other compounds, offering an improved approach for ketone body measurement in blood samples (Des Rosiers et al., 1988).

Asymmetric Synthesis

This compound has been a crucial compound in the field of asymmetric synthesis. Specifically, (S)-tert-butyl 3-hydroxybutyrate was synthesized from tert-butyl acetoacetate using Saccharomyces cerevisiae B5 as a catalyst. The synthesis process was optimized by considering factors such as reduction time, temperature, pH, and the use of inhibitors to prevent unwanted reactions, leading to a high enantiomeric excess and conversion of the product (Ou et al., 2013).

Biodegradation Studies

This compound-related compounds have also been used in biodegradation studies. Cyclic oligomers of poly(3-hydroxybutyrate), which were synthesized and purified, served as a model system to understand the enzymatic degradation process. The study provided insights into the enzymatic attack on cyclic oligomers and the influence of structural factors like steric hindrance on biodegradation. This research has implications for understanding the degradation behavior of polymers and designing biodegradable materials (Brandl et al., 1995).

Safety and Hazards

The safety data sheet for a related compound, tert-Butyl ®-(+)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl (2R)-2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRLOYNUXQZAPJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206996-51-2, 110171-06-7
Record name tert-Butyl (R)-2-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (3R)-3-hydroxybutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.